molecular formula C7H12ClF2NO2 B2662405 ethyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride CAS No. 1780567-10-3

ethyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride

Cat. No.: B2662405
CAS No.: 1780567-10-3
M. Wt: 215.62
InChI Key: BIEZNVGZPLCNFQ-UHFFFAOYSA-N
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Description

Ethyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride (CAS: 1373502-70-5; molecular formula: C₇H₁₂ClF₂NO₂) is a fluorinated pyrrolidine derivative characterized by a five-membered saturated ring with two fluorine atoms at the 4-position and an ethyl ester group at the 3-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical research . It is primarily used as a building block in drug discovery, particularly for modifying pharmacokinetic properties such as metabolic stability and membrane permeability .

Properties

IUPAC Name

ethyl 4,4-difluoropyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2.ClH/c1-2-12-6(11)5-3-10-4-7(5,8)9;/h5,10H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEZNVGZPLCNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780567-10-3
Record name ethyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to reflux conditions and solvents such as dichloromethane, ethanol, or water .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride is primarily utilized as an intermediate in the synthesis of bioactive compounds. Its unique structure allows for modifications that enhance pharmacological properties. The following table summarizes its potential medicinal applications:

Application Details
Antihypertensive Agents Compounds derived from this structure exhibit calcium antagonist properties, useful in treating hypertension .
Antiallergy Agents Structural modifications can lead to potent antiallergy agents, with enhanced efficacy compared to existing treatments .
Neurological Disorders Research indicates potential applications in treating neurological conditions due to its ability to cross the blood-brain barrier .

Synthesis of Bioactive Compounds

The compound serves as a precursor for synthesizing various bioactive molecules. For instance, it can be transformed into derivatives that possess enhanced activity against specific biological targets. The following case studies illustrate its utility in synthesis:

  • Case Study 1: Synthesis of Antihypertensive Agents
    • Researchers synthesized a series of 1,4-dihydropyridine derivatives using this compound as a key intermediate. These derivatives demonstrated significant vasodilatory effects in animal models, indicating their potential as antihypertensive agents .
  • Case Study 2: Development of Antiallergy Drugs
    • A study focused on modifying the ethyl 4,4-difluoropyrrolidine-3-carboxylate structure to enhance its potency as an antiallergy medication. The resulting compounds exhibited a tenfold increase in efficacy compared to traditional treatments in preclinical models .

Pharmacological Properties

The pharmacological properties of this compound have been extensively studied:

  • Bioactivity : Compounds derived from this structure have shown promising bioactivity against various targets, including cardiovascular and inflammatory pathways.
  • Safety Profile : Preliminary studies indicate a favorable safety profile, with low toxicity observed in animal models during pharmacokinetic evaluations .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues: Key Differences

Compound Name CAS Number Molecular Formula Key Structural Features Biological Relevance
Ethyl 4,4-difluoropyrrolidine-3-carboxylate HCl 1373502-70-5 C₇H₁₂ClF₂NO₂ Pyrrolidine ring (5-membered), 4,4-difluoro, ethyl ester at C3, hydrochloride salt Enhances solubility; potential kinase inhibitor scaffold
Methyl 4,4-difluoropyrrolidine-3-carboxylate HCl 1638764-88-1 C₇H₁₂ClF₂NO₂ Methyl ester (vs. ethyl ester) Lower lipophilicity; may alter metabolic stability
Ethyl 4,4-difluoropiperidine-3-carboxylate HCl 2231665-41-9 C₈H₁₄ClF₂NO₂ Piperidine ring (6-membered), reduced ring strain Increased basicity; potential for improved target binding
(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid HCl 1408076-44-7 C₇H₁₂ClF₂NO₂ Carboxylic acid (vs. ester), 3,3-dimethyl substituents Higher polarity; steric hindrance may limit enzyme interaction

Physical and Chemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility compared to freebase analogs (e.g., methyl 4,4-difluoropyrrolidine-3-carboxylate HCl has solubility >50 mg/mL in water) .
  • Stability: Fluorine atoms at the 4-position reduce ring puckering strain in pyrrolidine, enhancing thermal stability compared to non-fluorinated analogs .
  • Basicity : Piperidine derivatives (e.g., ethyl 4,4-difluoropiperidine-3-carboxylate HCl) exhibit higher pKa (~10.5) than pyrrolidine analogs (~8.5) due to reduced ring strain .

Biological Activity

Ethyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic implications.

This compound is characterized by its difluorinated pyrrolidine structure, which may enhance its biological activity compared to non-fluorinated analogs. The presence of fluorine atoms often influences the lipophilicity and metabolic stability of compounds, potentially improving their pharmacokinetic properties.

Research indicates that compounds with similar structures can exhibit various biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of pyrrolidine and related compounds can induce apoptosis in cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity in human promyelocytic leukemia HL-60 cells by activating caspase-3 and altering mitochondrial membrane potential through increased intracellular calcium levels and reactive oxygen species (ROS) production .
  • Antimicrobial Properties : Compounds with pyrrolidine structures have been noted for their antimicrobial activities against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways .

Biological Activity Data

Biological ActivityObserved EffectsReference
AntitumorInduction of apoptosis in HL-60 cells via caspase activation
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryPotential inhibition of inflammatory cytokines

Case Studies

  • Antitumor Case Study : A study investigating the effects of ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (a structural analog) found that it significantly reduced cell proliferation in HL-60 cells. The compound was shown to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .
  • Antimicrobial Efficacy : Another investigation into pyrrolidine derivatives highlighted their effectiveness against resistant strains of bacteria. The study reported that modifications in the carboxylate moiety enhanced the antimicrobial activity, suggesting a structure-activity relationship that could be explored further for this compound .

Research Findings

Recent research has focused on elucidating the structure-activity relationships (SAR) of pyrrolidine-based compounds. These studies indicate that:

  • Fluorination : The introduction of fluorine atoms can significantly enhance the potency and selectivity of compounds against specific biological targets.
  • Substituent Effects : Variations in substituents at different positions on the pyrrolidine ring can lead to diverse biological profiles, suggesting that this compound may possess unique pharmacological properties worth investigating.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves fluorination of pyrrolidine precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Optimization can employ statistical Design of Experiments (DoE) to evaluate variables (temperature, solvent, stoichiometry). For example, reaction path search methods using quantum chemical calculations (e.g., density functional theory) can predict optimal fluorination pathways and minimize side products .

Q. Which spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for structural confirmation, particularly to verify difluorination at the 4,4-positions. High-Resolution Mass Spectrometry (HRMS) and LC-MS validate molecular weight and purity. Purity assays should use HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) .

Q. How should the compound be stored to maintain stability, given its hygroscopic hydrochloride salt form?

  • Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at –20°C. Desiccants like silica gel should be included to mitigate hygroscopicity. Stability testing under accelerated conditions (40°C/75% RH) can predict shelf life. Avoid aqueous solutions unless immediately used, as hydrolysis may occur .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemical calculations) predict reactivity or byproduct formation during synthesis?

  • Methodological Answer : Reaction path search algorithms (e.g., IRC calculations) can model transition states and intermediates for fluorination steps. Tools like Gaussian or ORCA simulate reaction thermodynamics, identifying favorable pathways. Coupling computational predictions with experimental validation (e.g., in situ FTIR monitoring) reduces trial-and-error approaches .

Q. What strategies mitigate side reactions (e.g., over-fluorination or ester hydrolysis) during synthesis?

  • Methodological Answer : Controlled addition of fluorinating agents at low temperatures (–78°C) minimizes over-fluorination. Protecting groups (e.g., tert-butyl esters) can shield carboxylate moieties during harsh conditions. Post-reaction quenching with mild bases (e.g., NaHCO₃) neutralizes residual reagents .

Q. How to design in vivo studies to assess pharmacological activity, such as NMDA receptor modulation?

  • Methodological Answer : Use discriminative stimulus assays in rodent models, comparing effects to known NMDA antagonists (e.g., PCP). Dose-response curves and receptor-binding assays (e.g., radioligand displacement with [³H]MK-801) quantify potency. Include control groups to rule out non-specific effects .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected ¹⁹F NMR shifts)?

  • Methodological Answer : Re-examine synthesis steps for potential regioisomers or impurities. Use 2D NMR (COSY, HSQC) to assign fluorine environments. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. Computational NMR chemical shift predictions (e.g., DFT) can corroborate assignments .

Q. What factors are critical when scaling up synthesis from laboratory to pilot plant?

  • Methodological Answer : Optimize heat and mass transfer using flow chemistry or segmented reactors. Conduct hazard assessments for exothermic fluorination steps. Pilot-scale purification may require switching from column chromatography to crystallization (e.g., solvent/antisolvent systems). Process Analytical Technology (PAT) ensures real-time quality control .

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